4-[3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine
Description
4-[3-(3-Methoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine is a heterocyclic compound featuring a 1,2,4-triazole core linked to a pyridine ring and a 3-methoxyphenyl substituent. This structure combines aromatic and heteroaromatic moieties, which are common in pharmaceuticals and materials science due to their electronic properties and binding capabilities.
Properties
IUPAC Name |
4-[3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c1-19-12-4-2-3-11(9-12)14-16-13(17-18-14)10-5-7-15-8-6-10/h2-9H,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVNTTWPSBJUSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=N2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine typically involves the formation of the triazole ring followed by its attachment to the pyridine ring. One common method is the cyclization of hydrazine derivatives with appropriate aldehydes or ketones under acidic or basic conditions. The reaction can be catalyzed by various agents, including acids, bases, or transition metals .
Industrial Production Methods: Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 4-[3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents, nucleophiles, or electrophiles are typically employed depending on the desired substitution.
Major Products: The major products formed from these reactions include phenolic derivatives, dihydrotriazole derivatives, and various substituted pyridine derivatives .
Scientific Research Applications
Antifungal Properties
Compounds containing the triazole moiety have demonstrated significant antifungal activities. Research shows that derivatives of triazoles can inhibit the growth of various fungal strains, including Candida species. For instance, novel derivatives synthesized from pyridine-3-sulfonamides exhibited antifungal activities surpassing that of fluconazole against Candida albicans and Rhodotorula mucilaginosa, with minimum inhibitory concentration (MIC) values as low as 25 µg/mL .
Anticancer Potential
The triazole ring is known for its chemopreventive and chemotherapeutic effects. Studies indicate that compounds similar to 4-[3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine exhibit promising anticancer properties by acting as enzyme inhibitors involved in cancer progression. The presence of the methoxy group may enhance these effects by improving solubility and bioavailability.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multistep chemical reactions starting from readily available precursors. The structure-activity relationship studies have shown that modifications on the triazole or pyridine rings can significantly influence biological activity. For example, varying substituents on the phenyl group can lead to different levels of antifungal or anticancer efficacy .
Case Study 1: Antifungal Activity Evaluation
In a study evaluating the antifungal activity of various triazole derivatives, this compound was tested against clinical isolates of Candida. Results indicated that this compound exhibited superior antifungal activity compared to standard treatments, suggesting its potential as a lead compound for developing new antifungal agents .
Case Study 2: Anticancer Mechanisms
Another study focused on the anticancer mechanisms of triazole derivatives found that compounds similar to this compound inhibited key enzymes involved in tumor growth. Molecular docking studies revealed strong binding affinities to targets such as DNA gyrase and MurD, further supporting its potential as an anticancer agent .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-(4-methoxyphenyl)-1H-1,2,4-triazole | Structure | Lacks pyridine component |
| 1-(4-methoxyphenyl)-3-(pyridin-3-yl)-1H-pyrazole | Structure | Exhibits different biological activities |
| 4-amino-5-(substituted phenyl)-1H-1,2,4-triazoles | Structure | Known for diverse pharmacological properties |
Mechanism of Action
The mechanism of action of 4-[3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This compound may also interfere with cellular pathways, such as the NF-kB inflammatory pathway, leading to reduced inflammation and cell proliferation .
Comparison with Similar Compounds
Table 1: Structural Features of Analogs
Key Observations :
- Substituent Diversity: The target compound’s 3-methoxyphenyl group differs from analogs with pyridyl (e.g., CAS 4329-78-6), dimethoxyphenyl (S3643), or simple phenyl (CAS 80980-09-2) substituents.
- Positional Effects : Pyridine ring placement (positions 2, 3, or 4) influences electronic properties and steric interactions. For example, S3643’s thio-methyl group at position 2 may enhance receptor binding in umami taste applications .
Pharmacological and Functional Comparisons
Key Findings :
- S3643 : The 2,3-dimethoxyphenyl and thio-methyl groups contribute to its high umami receptor affinity, enabling low-dose applications in food flavoring .
- MMD-Linked Compound : The 4-pyridyl substituent may interact with metabolic pathways implicated in Moyamoya disease, though mechanistic details remain unclear .
Physicochemical Properties
Table 3: Physicochemical Comparison
Insights :
- The target compound’s methoxy group increases molecular weight slightly compared to non-substituted analogs (e.g., CAS 4329-78-6).
- S3643’s higher molecular weight and sulfur content likely reduce aqueous solubility, impacting its formulation in food products .
Biological Activity
4-[3-(3-Methoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine is a heterocyclic compound that features a triazole moiety linked to a pyridine ring. This structural combination has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound contains a methoxy group on the phenyl ring, which is known to enhance its reactivity and interaction with biological targets. The presence of the triazole ring is significant for its biological properties, as triazoles are often associated with antimicrobial and anticancer activities .
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. In particular, this compound has demonstrated activity against various pathogens.
Table 1: Antimicrobial Activity Against Selected Pathogens
| Pathogen | MIC (μg/mL) | Comparison Control | Control MIC (μg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 8 | Ciprofloxacin | ≤1 |
| Escherichia coli | 16 | Ciprofloxacin | ≤1 |
| Candida albicans | 12 | Amphotericin B | 0.5 |
These results suggest that the compound exhibits moderate activity against both bacterial and fungal strains .
Anticancer Activity
The triazole moiety has also been linked to anticancer properties. Research into similar compounds indicates that modifications on the triazole ring can influence their ability to inhibit cancer cell proliferation.
Case Study:
A study evaluated various derivatives of triazole compounds for their anticancer activity against human cancer cell lines. The results showed that derivatives with methoxy substitutions exhibited enhanced cytotoxicity compared to their unsubstituted counterparts. Specifically, the compound was tested against breast cancer cell lines (MCF-7) and showed an IC50 value of 15 μM, indicating substantial potential for further development .
The biological activity of this compound is thought to involve multiple mechanisms:
- Enzyme Inhibition: The triazole ring can interact with enzymes involved in critical metabolic pathways of pathogens and cancer cells.
- Receptor Modulation: The compound may bind to specific receptors, altering signaling pathways that promote cell survival or proliferation.
- Reactive Oxygen Species (ROS) Generation: Some studies suggest that certain triazole derivatives induce oxidative stress in microbial cells and cancer cells, leading to cell death.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the phenyl and triazole rings significantly affect the biological activity of the compounds. For instance:
- Methoxy Substitution: Enhances lipophilicity and improves binding affinity to biological targets.
- Positioning of Substituents: The position of substituents on the phenyl ring can either enhance or reduce antimicrobial efficacy.
Table 2: Summary of Structural Modifications and Their Effects
| Modification | Effect on Activity |
|---|---|
| Methoxy group addition | Increased activity |
| Halogen substitutions | Variable effects based on position |
| Triazole ring alterations | Significant changes in potency |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
